N-(2,4-dichlorophenyl)-2-piperazinylacetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-piperazinylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazinylacetamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-piperazinylacetamide typically involves the reaction of 2,4-dichloroaniline with piperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 2,4-dichloroaniline is reacted with piperazine in the presence of acetic anhydride.
Step 2: The reaction mixture is heated to facilitate the formation of this compound.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of such reactors allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-piperazinylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-piperazinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-piperazinylacetamide
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-(2,4-dichlorophenyl)-2-piperazinylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15Cl2N3O |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C12H15Cl2N3O/c13-9-1-2-11(10(14)7-9)16-12(18)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2,(H,16,18) |
InChI Key |
POWVSJWSARLGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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